N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O2/c1-13-25-19-9-5-3-7-16(19)22(29)27(13)14-10-11-17(23)20(12-14)26-21(28)15-6-2-4-8-18(15)24/h2-12H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJDCJSHPHKADN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable reagent to form the quinazolinone core.
Substitution Reactions: Introduction of the chloro and methyl groups on the phenyl ring through electrophilic aromatic substitution reactions.
Amide Bond Formation: Coupling of the substituted quinazolinone with 2-fluorobenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid or aldehyde.
Reduction: Reduction of the quinazolinone core to a dihydroquinazolinone.
Substitution: Halogen exchange reactions, particularly involving the chloro and fluoro groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Use of nucleophiles such as sodium azide or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydro derivatives.
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, including N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-fluorobenzamide, have been studied for their anticancer properties. Research indicates that compounds with similar structures can act as inhibitors of various cancer cell lines, including prostate and breast cancer cells. For instance, quinazoline derivatives have shown significant inhibition of vascular endothelial growth factor receptor (VEGF RTK), which is crucial for tumor angiogenesis .
Case Study:
A study demonstrated that quinazoline derivatives exhibited potent activity against breast cancer cell lines, suggesting that this compound may also possess similar properties .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Quinazoline derivatives are known for their effectiveness against various pathogens, including bacteria and viruses. The structural modifications in this compound potentially enhance its antibacterial activity against resistant strains .
Data Table: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Target Pathogen | Activity (EC50 in µg/mL) |
|---|---|---|
| Compound A | Xanthomonas axonopodis | 46.9 |
| Compound B | E. coli | 47.8 |
| N-(2-chloro...) | Staphylococcus aureus | TBD |
Insecticidal Activity
Research indicates that quinazoline-based compounds can exhibit insecticidal properties, particularly against mosquito larvae. The mechanism may involve disruption of the nervous system or developmental processes in insects.
Case Study:
Investigations into related compounds revealed significant larvicidal activity against Aedes aegypti larvae, suggesting that this compound could be developed as an effective insecticide for vector control.
Herbicidal Potential
The unique structure of this compound allows it to interact with plant growth regulators, potentially leading to herbicidal effects. Preliminary studies indicate that quinazoline derivatives may inhibit specific metabolic pathways in plants, leading to stunted growth or death .
Data Table: Herbicidal Activity of Quinazoline Derivatives
| Compound | Target Plant Species | Activity (EC50 in µg/mL) |
|---|---|---|
| Compound C | Arabidopsis thaliana | TBD |
| Compound D | Zea mays (corn) | TBD |
| N-(2-chloro...) | Triticum aestivum (wheat) | TBD |
Mechanism of Action
The mechanism of action of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues with Quinazolinone/Pyrimidine Cores
N-(2-Fluoro-5-(2-Methyl-4-Oxopyrido[2,3-d]Pyrimidin-3(4H)-yl)Phenyl)-4-Methyl-3-Nitrobenzamide
This compound () shares a pyrido[2,3-d]pyrimidinone scaffold, differing from the target molecule’s quinazolinone core. The nitro group at the benzamide position introduces strong electron-withdrawing effects, which may reduce metabolic stability compared to the target’s fluorine substituent .
Pyrimido[4,5-d][1,3]Oxazin Derivatives ()
Compounds such as 16c and 16d feature pyrimido[4,5-d][1,3]oxazin cores with methoxy and methylpiperazinyl substituents. These exhibit higher HPLC purity (99.34% for 16c ) compared to analogues like 16e (95.07%), suggesting that bulky substituents (e.g., isopropyl in 16d ) may complicate synthesis . The target compound’s chloro and fluorobenzamide groups likely confer distinct solubility and reactivity profiles.
Table 1: HPLC Data for Pyrimido[4,5-d][1,3]Oxazin Analogues
| Compound | Purity (%) | Retention Time (min) |
|---|---|---|
| 16c | 99.34 | 9.37 |
| 16d | 97.05 | 11.98 |
| 16e | 95.07 | 10.60 |
Fluorobenzamide-Containing Analogues
Asundexian ()
[^14C]Asundexian, a radiolabeled compound with a trifluoromethyl-triazolylphenyl group, demonstrates the importance of fluorine in pharmacokinetic studies.
2-Chloro-N-[(5Z)-5-(4-Fluorobenzylidene)-4-Oxo-2-Thioxothiazolidin-3-yl]Benzamide ()
This thiazolidinone derivative combines a chloro-benzamide group with a fluorophenylidene substituent. The thioxo-thiazolidinone ring may confer anti-inflammatory or antimicrobial activity, diverging from the target’s likely kinase-targeting mechanism .
Heterocyclic Substitutions and Pharmacokinetic Implications
Triazolo-Oxazine Derivatives ()
European Patent EP 3 532 474 B1 describes benzamide derivatives with triazolo-oxazine groups, such as N-(2-Chlor-5-fluorophenyl)-5-fluor-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)-2-[(2S)-1,1,1-trifluorpropan-2-yl]oxy]benzamide . The trifluoropropyl chain enhances metabolic resistance, a feature absent in the target compound but critical for prolonged half-life in vivo .
Diflubenzuron and Fluazuron ()
These agrochemical benzamides highlight the versatility of the scaffold. Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) inhibits chitin synthesis, suggesting that fluorine positioning profoundly affects biological targeting .
Key Research Findings and Limitations
- Synthetic Complexity: The target compound’s quinazolinone core requires multi-step synthesis, akin to tert-butyl intermediates in (e.g., 17a, 18a) .
- Fluorine Impact : Fluorine at the benzamide position (common in ) improves metabolic stability but may reduce aqueous solubility compared to nitro or methyl groups .
- Data Gaps : Direct pharmacological data (e.g., IC50, bioavailability) for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogues.
Biological Activity
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-fluorobenzamide is a member of the quinazolinone derivatives, which are recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. The following sections provide a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 434.8 g/mol. The compound features a quinazolinone core with various substituents that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H17ClN4O2 |
| Molecular Weight | 434.8 g/mol |
| CAS Number | 899757-81-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymatic Inhibition : It has been shown to inhibit various enzymes linked to cancer progression and metabolic pathways.
- Receptor Modulation : The compound may interact with receptors involved in cell signaling pathways, leading to altered cellular responses.
These interactions can result in significant biological effects, including anticancer and antimicrobial activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including this compound. The compound has demonstrated cytotoxic effects against several cancer cell lines:
- Cell Line Studies :
- MCF7 (Breast Cancer) : IC values suggest significant cytotoxicity.
- A549 (Lung Cancer) : Similar trends in inhibition were observed.
Antimicrobial Activity
Quinazolinones have also shown promise as antimicrobial agents. The specific compound's activity against various pathogens has been evaluated:
- In Vitro Studies :
- Exhibited significant inhibition against bacterial strains comparable to standard antibiotics.
- Antifungal properties were noted against specific fungal species.
Case Studies
- Research Findings :
- A study found that derivatives of quinazolinones, including the target compound, exhibited potent inhibition of epidermal growth factor receptor (EGFR), which is critical in many cancers. One derivative showed an IC value as low as 0.096 μM against EGFR .
- Another study indicated that similar compounds displayed remarkable activity against carbonic anhydrase, further supporting their potential in cancer therapy .
Summary of Research Findings
The following table summarizes key findings from various studies regarding the biological activities of this compound and related compounds:
Q & A
Q. What are the optimal synthetic routes for N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-fluorobenzamide?
The compound can be synthesized via coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group for amide bond formation. Key steps include:
- Reacting the quinazolinone-containing aniline derivative with 2-fluorobenzoyl chloride under anhydrous conditions.
- Maintaining low temperatures (e.g., -50°C) to prevent side reactions and improve yield .
- Purification via column chromatography using gradients of ethyl acetate/hexane.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- IR spectroscopy confirms the presence of amide (C=O stretch ~1650 cm⁻¹) and quinazolinone (C=O ~1700 cm⁻¹) groups.
- ¹H-NMR identifies aromatic protons (δ 6.5–8.5 ppm) and methyl/methoxy substituents.
- Fluorescence spectroscopy (λex 340 nm, λem 380 nm) evaluates photophysical properties, with optimal intensity at pH 5 and 25°C .
Q. How is the compound’s stability assessed under varying experimental conditions?
- pH stability : Test fluorescence intensity across pH 2–10 using buffered solutions (e.g., HCl/NaOH). Stability is highest near pH 5 .
- Thermal stability : Monitor degradation via HPLC at elevated temperatures (e.g., 40–60°C).
Advanced Research Questions
Q. How can structural modifications enhance biological activity?
- Replace the 2-fluoro group with chloro or nitro substituents to alter electron-withdrawing effects and binding affinity .
- Introduce methyl groups to the quinazolinone core to improve metabolic stability. Comparative data from analogs (Table 1) guide SAR studies:
| Compound Modifications | Biological Activity | Reference |
|---|---|---|
| Chloro substitution at phenyl ring | Increased antibacterial IC₅₀ | |
| Nitro group at benzamide | Enhanced antitumor potency |
Q. What methodologies resolve contradictions in fluorescence or activity data across studies?
- Variable standardization : Ensure consistent solvent polarity (e.g., DMSO vs. ethanol) and excitation wavelengths.
- Statistical analysis : Use R.S.D.% (relative standard deviation) to assess reproducibility. For example, reports R.S.D.% = 1.369, indicating high precision .
- Control experiments : Compare with structurally similar compounds (e.g., ’s sulfonamide analogs) to isolate substituent effects .
Q. How is the compound’s mechanism of action investigated in pharmacological studies?
- Enzyme inhibition assays : Screen against kinases (e.g., EGFR) using ATP-competitive binding assays.
- Molecular docking : Model interactions between the quinazolinone core and enzyme active sites (e.g., hydrophobic pockets).
- Cellular uptake studies : Use radiolabeled analogs (e.g., ¹⁴C/³H) to quantify intracellular accumulation .
Experimental Design Considerations
Q. What controls are essential in biological activity assays?
- Positive controls : Use established drugs (e.g., methotrexate for antitumor assays).
- Solvent controls : Account for DMSO/ethanol effects on cell viability.
- Blank samples : Measure background fluorescence in spectrofluorometric studies .
Q. How are reaction yields optimized in multi-step syntheses?
- Catalyst screening : Test palladium-based catalysts for cross-coupling steps (e.g., Suzuki reactions) .
- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) for intermediates requiring high solubility.
- Continuous flow reactors : Improve scalability and reduce side products in industrial settings .
Data Interpretation Challenges
Q. How to address low fluorescence quantum yield in certain solvents?
- Solvent polarity adjustment : Switch to less polar solvents (e.g., toluene) to reduce quenching effects.
- Temperature modulation : Lower temperatures (e.g., 4°C) may stabilize excited states .
Q. Why might biological activity vary between in vitro and in vivo models?
- Metabolic stability : Phase I/II metabolism (e.g., CYP450 oxidation) can deactivate the compound.
- Plasma protein binding : Measure unbound fraction using ultrafiltration to correlate with efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
